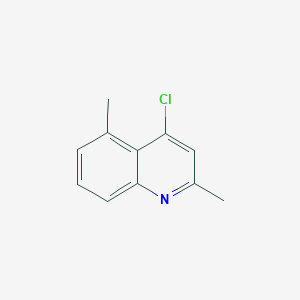

4-Chloro-2,5-dimethylquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2,5-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXHRSSGTGQSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2,5 Dimethylquinoline and Analogues

Established Synthetic Pathways for the 4-Chloro-2,5-dimethylquinoline Core

Direct functional group conversion on a pre-formed quinoline (B57606) ring is a common strategy for synthesizing haloquinolines.

Synthesis from 2,5-Dimethylquinolin-4(1H)-one

A primary and direct method for the synthesis of this compound is the chlorination of its corresponding quinolin-4-one precursor, 2,5-dimethylquinolin-4(1H)-one. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov

The reaction involves heating 2,5-dimethylquinolin-4(1H)-one with an excess of phosphorus oxychloride. nih.gov The mixture is often warmed on a water bath for approximately one hour to ensure the complete conversion of the hydroxyl group to the chloro-group. nih.gov Following the reaction, the excess phosphorus oxychloride is removed, and the reaction mixture is carefully poured into ice water. The solution is then neutralized, commonly with a saturated sodium carbonate solution, which causes the product to precipitate. The resulting solid is collected by filtration, dried, and can be further purified by methods such as column chromatography and recrystallization from a suitable solvent like methanol (B129727) to yield the final product. nih.gov This general procedure is widely applicable for the conversion of various hydroxyquinolines to their chloro-analogues. smolecule.com

| Starting Material | Reagent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2,5-Dimethylquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | Heated on a water bath for ~1 hour | This compound | nih.gov |

Pathways Involving Hydrazino Intermediates

The synthesis of chloroquinolines can also be envisioned through pathways that proceed via a hydrazino-substituted intermediate. While the conversion of a chloroquinoline to a hydrazinoquinoline by reaction with hydrazine (B178648) is a well-documented process vulcanchem.comchesci.com, the reverse transformation is also chemically feasible, though less commonly employed for this specific target.

This theoretical pathway would involve two main steps:

Formation of 4-hydrazinyl-2,5-dimethylquinoline: This intermediate would first be synthesized, likely from 2,5-dimethylquinolin-4(1H)-one by converting the hydroxyl group into a better leaving group, followed by substitution with hydrazine. mdpi.comconnectjournals.com

Conversion to this compound: The hydrazino group can be converted into a chloro group via a Sandmeyer-type reaction. jk-sci.comlscollege.ac.in This process involves the diazotization of the hydrazino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nrochemistry.commnstate.edu The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas. jk-sci.comlscollege.ac.innumberanalytics.com

While this route is based on established principles of organic chemistry, the direct chlorination of 2,5-dimethylquinolin-4(1H)-one is generally the more straightforward and higher-yielding approach. nih.gov

Classical Quinoline Synthesis Reactions Applied to this compound Precursors

Several classical name reactions are fundamental to the construction of the quinoline core itself. These methods can be adapted to produce the 2,5-dimethylquinoline (B1604939) skeleton, which can then be chlorinated as described previously.

Friedländer Condensation

The Friedländer synthesis is a versatile and straightforward method for constructing quinoline rings. jk-sci.comresearchgate.net The reaction involves the condensation of an aromatic ortho-aminoaldehyde or ortho-amino ketone with a compound containing an active α-methylene group (a CH₂ group adjacent to a carbonyl). researchgate.netacgpubs.org The reaction can be catalyzed by either acids or bases. jk-sci.com

To synthesize the 2,5-dimethylquinoline core, the following precursor combinations could be employed:

2-Amino-5-methylbenzaldehyde reacting with acetone .

2-Amino-5-methylacetophenone reacting with acetone .

The reaction typically proceeds by forming a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring. researchgate.net The resulting 2,5-dimethylquinolin-4-ol or a related derivative can then be isolated and chlorinated in a subsequent step to yield this compound.

| o-Aminoaryl Carbonyl | α-Methylene Carbonyl Compound | Resulting Quinoline Skeleton |

|---|---|---|

| 2-Amino-5-methylbenzaldehyde | Acetone | 2,5-Dimethylquinoline |

| 2-Amino-5-methylacetophenone | Acetone | 2,4,5-Trimethylquinoline |

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. researchgate.netwikipedia.org This method can be adapted to produce the precursor for this compound.

The multi-step synthesis would involve:

Pfitzinger Condensation: Reaction of 5-methylisatin with acetone in a basic medium (e.g., potassium hydroxide) would yield 2,5-dimethylquinoline-4-carboxylic acid . researchgate.netwikipedia.orgnih.gov

Decarboxylation: The resulting carboxylic acid would then be decarboxylated, typically by heating, to produce 2,5-dimethylquinolin-4-ol .

Chlorination: Finally, the 2,5-dimethylquinolin-4-ol is chlorinated using phosphorus oxychloride, as detailed in section 2.1.1, to give the target compound, This compound . nih.gov

This pathway is particularly useful for generating quinolines with a carboxylic acid handle at the 4-position, which can be a valuable synthetic intermediate for other derivatives. nih.gov

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines by reacting an aniline (B41778) with an α,β-unsaturated carbonyl compound under strong acid catalysis. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller synthesis, can be used to prepare the 2,5-dimethylquinoline skeleton. wikipedia.org

To obtain the desired substitution pattern, m-toluidine (B57737) would be reacted with an appropriate α,β-unsaturated carbonyl compound such as crotonaldehyde or methyl vinyl ketone . wikipedia.org The reaction mechanism is complex but involves the initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.org

A significant consideration when using m-toluidine as a starting material is the potential for the formation of a mixture of regioisomers. The cyclization can occur on either side of the amino group on the benzene (B151609) ring, leading to the formation of both 5-methylquinoline and 7-methylquinoline derivatives.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dimethylquinolin-4(1H)-one |

| Phosphorus oxychloride |

| Sodium carbonate |

| Methanol |

| 4-Hydrazinyl-2,5-dimethylquinoline |

| Hydrazine |

| Nitrous acid |

| Sodium nitrite |

| Copper(I) chloride |

| 2-Amino-5-methylbenzaldehyde |

| Acetone |

| 2-Amino-5-methylacetophenone |

| 2,5-Dimethylquinolin-4-ol |

| 5-Methylisatin |

| Potassium hydroxide |

| 2,5-Dimethylquinoline-4-carboxylic acid |

| m-Toluidine |

| Crotonaldehyde |

| Methyl vinyl ketone |

| 5-Methylquinoline |

| 7-Methylquinoline |

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. metu.edu.tr In a modified Skraup synthesis, a substituted acrolein or a vinyl ketone can be used instead of glycerol to obtain quinolines with substituents in the hetero ring. researchgate.net For instance, the synthesis of 5,6-dimethyl-1,10-phenanthroline (B1329572) involves a Skraup reaction with 3,4-dimethyl acetanilide, followed by hydrolysis and reaction with glycerol. gfschemicals.com Similarly, other dimethyl-substituted phenanthrolines can be synthesized using corresponding nitroanilines and derivatives of acrolein or methyl vinyl ketone. gfschemicals.com While the traditional Skraup reaction is known for being vigorous and requiring high temperatures, it remains a fundamental approach for quinoline synthesis. metu.edu.trresearchgate.net

Combes Synthesis

First reported in 1888, the Combes synthesis is a widely used method for preparing 2,4-substituted quinolines. wikipedia.org The reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the resulting β-amino enone intermediate. wikipedia.orgpharmaguideline.com Concentrated sulfuric acid is a common catalyst for the ring closure step. wikipedia.org

The mechanism proceeds in three main steps. Initially, the β-diketone is protonated, followed by nucleophilic attack by the aniline. Dehydration then leads to the formation of a Schiff base, which tautomerizes to an enamine. The enamine is then protonated by the acid catalyst. The rate-determining step is the subsequent annulation (ring formation) of the molecule. Finally, dehydration yields the substituted quinoline product. wikipedia.org An example is the synthesis of 2,4-dimethyl-7-chloroquinoline from m-chloroaniline. iipseries.org

Knorr Quinoline Synthesis

The Knorr quinoline synthesis, developed in 1886, involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. iipseries.orgwikipedia.org The reaction is an intramolecular electrophilic aromatic substitution followed by the elimination of water. wikipedia.org The versatility of this method allows for the synthesis of various substituted quinoline derivatives by using different aromatic amines and β-ketoesters. orientjchem.org

Reaction conditions can influence the final product. For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide yields a 2-hydroxyquinoline, while a smaller amount of PPA leads to a 4-hydroxyquinoline. wikipedia.org A 2007 study proposed a revised mechanism involving a superelectrophilic O,O-dicationic intermediate, with triflic acid being recommended for preparative purposes. wikipedia.org

Catalytic Strategies in the Synthesis of this compound Derivatives

Modern synthetic approaches often employ catalysts to improve efficiency, yield, and reaction conditions for the synthesis of quinoline derivatives.

Acid-Catalyzed Approaches (e.g., Montmorillonite K10, Silica Gel, Metal Triflate Catalysis)

Solid acid catalysts like Montmorillonite K10 have gained attention due to their affordability, non-corrosive nature, and recyclability. tandfonline.com Montmorillonite K10, a type of clay, has been effectively used in the one-pot, four-component synthesis of polyhydroquinoline derivatives, offering short reaction times, high yields, and simple workup procedures. tandfonline.com The catalyst can be recovered and reused multiple times without significant loss of activity. tandfonline.comclockss.org The acidic sites on the clay facilitate the necessary cyclization and dehydration steps in quinoline synthesis. clockss.org For example, Ag(I)-exchanged Montmorillonite K10 has been used as a recyclable, non-toxic catalyst in the Döebner-von Miller synthesis of quinolines under solvent-free conditions. clockss.org Other solid acid catalysts such as NaHSO₄-SiO₂, H₂SO₄-SiO₂, Amberlyst-15, and HClO₄-SiO₂ have also been studied for the Friedlander synthesis of quinolines, with Amberlyst-15 showing high effectiveness. researchgate.net

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Annulation, Copper Catalysis, Manganese(II) Catalysis, Cobalt Catalysis)

Transition metal catalysis offers powerful tools for constructing the quinoline core.

Palladium-Catalyzed Annulation: Palladium catalysts are effective in various annulation reactions to form quinolines. One approach involves the intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines to produce 4,5-fused tricyclic 2-quinolones under mild conditions. rsc.org Another method is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which yields a broad range of 2,4-disubstituted quinolines. organic-chemistry.org Palladium-catalyzed aerobic oxidative cyclization of o-vinylanilines and alkynes also provides a route to 2,3-disubstituted quinolines. organic-chemistry.orgnih.gov

Copper Catalysis: Copper catalysts are used in several quinoline syntheses. For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Copper(I) iodide has been used in the heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones to produce 1,2-disubstituted 4-quinolones. organic-chemistry.org This method is tolerant of various functional groups. organic-chemistry.org

Cobalt Catalysis: Cobalt-catalyzed reactions have also been developed for quinoline synthesis. For example, a Co(III)-catalyzed cyclization of acetophenone (B1666503) and aniline can produce various quinoline skeletons with high yields and broad functional group tolerance. mdpi.com Ligand-free cobalt catalysts have been used for the one-pot cyclization of 2-aminoaryl alcohols with ketones or nitriles under mild conditions. mdpi.com

Organocatalysis and Metal-Free Conditions (e.g., Chloramine-T, N-hydroxyphthalimide)

Chloramine-T: Chloramine-T has proven to be an efficient catalyst for the synthesis of substituted quinolines via Friedlander annulation. acgpubs.org In this method, 2-amino aryl ketones react with other ketones at acetonitrile (B52724) reflux to give the corresponding quinoline derivatives in good yields. acgpubs.orgresearchgate.net The simple experimental procedure and the use of an inexpensive catalyst make this a practical approach. acgpubs.org

N-hydroxyphthalimide (NHPI): N-hydroxyphthalimide (NHPI) is an effective organocatalyst that promotes free-radical processes through Hydrogen Atom Transfer (HAT) reactions. polimi.it While its direct application in the synthesis of this compound is not explicitly detailed in the provided context, its role as a photoredox catalyst in radical cyclization reactions showcases its potential in modern organic synthesis. rsc.org For example, NHPI has been used to catalyze the [4+1] radical cyclization of N-methylanilines with isocyanides. rsc.org It can also be used in benzylic oxidations, where it is oxidized to the phthalimide-N-oxyl (PINO) radical, the active catalytic species. acs.org

Photocatalytic Methods (e.g., Titanium Dioxide, Phenalenyl-Based Photocatalysis)

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light energy to drive chemical reactions. researchgate.net This approach often proceeds under mild conditions and offers alternative reaction pathways to traditional thermal methods.

Titanium Dioxide (TiO₂): Titanium dioxide (TiO₂) is a widely used photocatalyst due to its low cost, high chemical stability, and non-toxicity. rsc.org In the context of quinoline synthesis, TiO₂ has been effectively employed. For instance, photocatalytic methods using TiO₂ have been developed for the synthesis of various substituted quinolines. One study demonstrated the successful synthesis of 2,5,7-trimethylquinoline (B8712) and 6-chloro-2-methylquinoline (B1360239) from the corresponding nitrobenzenes in ethanol (B145695) under UV irradiation with a TiO₂ catalyst. arabjchem.orgarabjchem.org The process involves the photoinduced cyclization of intermediates formed from the nitrobenzene (B124822) derivatives. arabjchem.org While not specifically detailing this compound, the successful synthesis of structurally similar compounds, like 6-chloro-2-methylquinoline (25% yield), suggests the applicability of this method. arabjchem.orgarabjchem.org Research has also shown that water-dispersible anatase TiO₂ nanoparticles possess excellent performance in the degradation of quinoline, highlighting the material's high photoactivity related to this heterocyclic system. nih.gov

Phenalenyl-Based Photocatalysis: A more recent development in this field is the use of metal-free, phenalenyl-based organic photocatalysts. organic-chemistry.orgnih.gov These catalysts can mediate the oxidative dehydrogenation of saturated N-heterocycles to their aromatic counterparts using molecular oxygen as a green oxidant. organic-chemistry.orgorganic-chemistry.org This bioinspired approach mimics enzymatic catalysis and provides a sustainable alternative to methods requiring harsh conditions or precious metals. organic-chemistry.orgnih.gov The versatility of this protocol has been demonstrated in the synthesis of a wide array of N-heteroaromatics, including various quinoline derivatives, with good to excellent yields. organic-chemistry.orgacs.org The process is scalable and operates under mild conditions, making it a promising strategy for the eco-friendly synthesis of complex N-heterocycles. nih.govacs.org

| Catalyst System | Method | Application | Key Advantages |

| Titanium Dioxide (TiO₂) arabjchem.orgarabjchem.org | Photocatalytic Cyclization | Synthesis of substituted quinolines from nitrobenzenes. | Low cost, high stability, proven efficacy for chloro-substituted quinolines. |

| Phenalenyl-Based organic-chemistry.orgnih.gov | Oxidative Dehydrogenation | Synthesis of quinolines from saturated N-heterocycles. | Metal-free, uses molecular oxygen as oxidant, mild conditions, sustainable. |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of quinoline derivatives. mdpi.comcuestionesdefisioterapia.com Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh chemicals, high temperatures, and generate significant waste, creating environmental and economic concerns. nih.govijpsjournal.com

Modern research focuses on developing more sustainable alternatives. benthamdirect.com Key areas of improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign options like water or ethanol. tandfonline.com

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.combenthamdirect.com

Catalysis: Utilizing recoverable and reusable catalysts to minimize waste, in contrast to stoichiometric reagents. benthamdirect.comtandfonline.com

Atom Economy: Designing synthetic routes, like multicomponent reactions, that maximize the incorporation of starting materials into the final product. nih.gov

Formic acid, for example, has been explored as an environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com The shift towards these green methodologies is not only beneficial for the environment but also enhances the efficiency and cost-effectiveness of producing compounds like this compound. cuestionesdefisioterapia.comijpsjournal.com

Advanced Synthetic Protocols for Structural Diversification of this compound

Advanced synthetic protocols are crucial for creating diverse libraries of this compound analogues for various research applications. These methods offer efficiency, control, and the ability to introduce a wide range of functional groups onto the quinoline core.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. nih.gov This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent use and purification, and improving atom economy. nih.govresearchgate.net

A notable example is the Ugi four-component reaction (Ugi-4CR), which has been used to synthesize complex quinoline derivatives. In one study, derivatives of 2-chloro-5,7-dimethylquinoline (B13838384) were synthesized via an Ugi-MCR involving 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, an aniline, a benzoic acid, and an isocyanide. bohrium.com This base-mediated, metal-free approach demonstrates the power of MCRs to rapidly generate structurally diverse and complex molecules from simple precursors in a single step. bohrium.com The high efficiency and operational simplicity of MCRs make them an ideal tool for the structural diversification of the this compound scaffold.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a transformative technology in organic chemistry, significantly accelerating reaction rates and often improving product yields. nih.gov Compared to conventional heating, microwave irradiation provides rapid and uniform heating, which can reduce reaction times from hours or even days to mere minutes. nih.govsmolecule.com

This technique has been successfully applied to the synthesis of quinoline derivatives. For instance, the microwave-assisted Friedländer synthesis of quinoline derivatives can be completed within 5 minutes at 160°C using acetic acid as both a solvent and catalyst, a dramatic improvement over conventional methods. smolecule.com Specifically for chloro-substituted quinolines, a solvent-free microwave synthesis of 4-chloro-2-methylquinoline (B1666326) resulted in a 63% yield, which is higher than typical yields from traditional heating (~50%). These findings highlight the potential of microwave-assisted synthesis for the rapid and efficient production of this compound.

| Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | Several hours to days smolecule.com | ~50% | Standard laboratory technique. |

| Microwave-Assisted | 5-10 minutes nih.govsmolecule.com | >60% | Rapid heating, shorter reaction times, higher yields, energy efficient. |

Ortho-Lithiation and its Challenges in Substituted Quinoline Synthesis

Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. cardiff.ac.ukresearchgate.net The strategy involves using a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate a specific ortho position, creating a lithiated intermediate that can then react with various electrophiles. cardiff.ac.uk

In the context of chloroquinolines, this method allows for precise substitution. Studies have shown that 2-, 3-, and 4-chloroquinolines can be selectively lithiated at low temperatures using LDA. researchgate.net Specifically, 4-chloroquinoline (B167314) undergoes lithiation at the more acidic C-3 position. researchgate.net

However, the synthesis of substituted quinolines via ortho-lithiation presents several challenges:

Regioselectivity: The presence of multiple activating or directing groups, as in this compound (with chloro, methyl, and the ring nitrogen), can lead to a mixture of products as lithiation could potentially occur at C-3, C-6, or one of the methyl groups. cardiff.ac.ukresearchgate.net

Competitive Reactions: Nucleophilic addition of the organolithium reagent to the C=N bond of the quinoline ring can compete with the desired deprotonation, especially with highly nucleophilic bases like butyllithium. cardiff.ac.uk The use of less nucleophilic bases like LDA at low temperatures is often required to favor lithiation. cardiff.ac.ukresearchgate.net

Steric Hindrance: Substituents near the target lithiation site can sterically hinder the approach of the base, reducing reaction efficiency. The methyl group at the C-5 position in the target molecule could influence lithiation at adjacent positions.

Despite these challenges, directed lithiation remains a valuable tool for introducing functional groups at specific positions that are otherwise difficult to access, enabling significant structural diversification. researchgate.netacs.org

Suzuki Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. acs.orgresearchgate.net For this compound, the chlorine atom at the C-4 position serves as a handle for such transformations, allowing for the introduction of a wide variety of aryl or vinyl substituents.

The reactivity of the C-Cl bond in Suzuki couplings can be lower than that of C-Br or C-I bonds, sometimes requiring more robust catalyst systems or harsher conditions. nih.gov However, numerous studies have demonstrated successful Suzuki couplings on chloroquinoline scaffolds. acs.orgnih.gov For example, a two-step method has been developed for the synthesis of 2-alkynyl-4-arylquinolines from 2,4-dichloroquinoline (B42001), where the second step is a successful Suzuki coupling at the C-4 position. beilstein-journals.org This demonstrates the viability of functionalizing the C-4 chloro position even in the presence of other reactive sites. beilstein-journals.org The reaction typically involves a palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄), a base, and an arylboronic acid to replace the chlorine atom with a new aryl group, thereby achieving structural diversification. researchgate.netbeilstein-journals.org

| Reactant | Coupling Partner | Catalyst System | Product Type |

| 2,4-dichloroquinoline beilstein-journals.org | Arylboronic acids | Pd(OAc)₂ / SPhos | 2-alkynyl-4-arylquinolines |

| 2-aryl-4-chloro-3-iodoquinolines nih.gov | Arylboronic acids | Pd(PPh₃)₄ / Tricyclohexylphosphine | 2,3,4-triarylquinolines |

| 4-chloroquinoline researchgate.net | Different boronic acids | Tetrakis(triphenylphosphine)palladium(0) | 4-arylquinolines |

Derivatization via Azidolysis (e.g., 4-azido-2,6-dimethylquinoline)

The substitution of the chloro group at the C4-position of the quinoline ring with an azide (B81097) moiety is a key transformation, yielding 4-azidoquinoline (B3382245) derivatives. This reaction, a nucleophilic aromatic substitution, is typically achieved by treating the corresponding 4-chloroquinoline with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

A specific example is the synthesis of 4-azido-2,6-dimethylquinoline from its precursor, 4-chloro-2,6-dimethylquinoline (B3031691). researchgate.netmdpi.org In a typical procedure, a mixture of 4-chloro-2,6-dimethylquinoline and sodium azide in DMF is heated. researchgate.net The reaction proceeds overnight at a temperature of 95-100 °C. researchgate.net Following the reaction, the solvent is removed, and the resulting residue is purified using flash chromatography to yield the desired 4-azido-2,6-dimethylquinoline. researchgate.net One reported synthesis using this method achieved a yield of 57%. researchgate.net The product, 4-azido-2,6-dimethylquinoline, is characterized by a strong band in its infrared (IR) spectrum at 2111 cm⁻¹, which is indicative of the azide (N₃) functional group. researchgate.net

The reactivity of the C4-chloro substituent towards azidolysis is a general feature of the 4-chloroquinoline scaffold. For instance, 4-chloro-8-methylquinolin-2(1H)-one also undergoes azidation with sodium azide in DMF to furnish 4-azido-8-methylquinolin-2(1H)-one. ucsf.edu Similarly, 4,7-dichloroquinoline (B193633) can be converted to 4-azido-7-chloroquinoline using sodium azide in DMF. griffith.edu.au The reaction of 2,4-dichloroquinoline with potassium cyanide and 18-crown-6 (B118740) as a catalyst can lead to the formation of dicarbonitriles, but similar reactions with azide anions have also been explored. mdpi.org

The reaction conditions for azidolysis can vary depending on the specific substrate. For example, the reaction of 3-nitro-4-chloroquinoline with sodium azide in DMF at 60 °C regioselectively yields 4-azido-3-nitroquinoline, leaving the chloro group at the C2 position unaffected. nih.gov In contrast, the related 4-chloroquinolone derivative reacts with sodium azide at room temperature. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 4-Chloro-2,6-dimethylquinoline | Sodium Azide (NaN₃) | DMF | 95-100 °C, overnight | 4-Azido-2,6-dimethylquinoline | 57% | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide (NaN₃) | DMF | Not specified | 4-Azido-8-methylquinolin-2(1H)-one | Not specified | ucsf.edu |

| 4,7-Dichloroquinoline | Sodium Azide (NaN₃) | DMF | Not specified | 4-Azido-7-chloroquinoline | Not specified | griffith.edu.au |

| 3-Nitro-4-chloroquinoline | Sodium Azide (NaN₃) | DMF | 60 °C | 4-Azido-3-nitroquinoline | 88% | nih.gov |

Synthesis of 4-Substituted Aminoimidazolines from 4-Chloroquinolines

The synthesis of quinoline derivatives bearing an aminoimidazoline substituent at the C4-position represents another important class of transformation. These compounds are of interest due to the biological activities associated with both the quinoline and imidazoline (B1206853) scaffolds. The general approach involves the nucleophilic substitution of the C4-chloro group with an appropriate aminoimidazoline derivative.

While a direct synthesis starting from this compound is not explicitly detailed in the surveyed literature, the synthesis of a library of diversely substituted 2-(quinolin-4-yl)imidazolines has been reported, which provides a general synthetic strategy. researchgate.netgriffith.edu.au This suggests that the reaction of a 4-chloroquinoline with an aminoimidazoline can be a viable route. A series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines have also been synthesized, indicating the feasibility of coupling imidazoline moieties to quinoline-like structures. acs.org

The synthesis of 4-aminoquinoline (B48711) derivatives is a well-established field, often involving the reaction of a 4-chloroquinoline with various amines. researchgate.netnih.gov These reactions are typically carried out by heating the 4-chloroquinoline with the desired amine, sometimes in a solvent like tert-butanol (B103910) or with the neat reactants. researchgate.netnih.gov For example, 4-chloro-7-substituted quinolines have been reacted with mono- and dialkylamines at temperatures ranging from 120-130 °C to produce a series of 4-aminoquinoline derivatives. nih.gov This general reactivity of the 4-chloro group supports the potential for its displacement by an aminoimidazoline nucleophile.

| Starting Quinoline | Amine Reagent | Conditions | Product Type | Reference |

| 4-Chloro-7-substituted-quinolines | Mono/dialkyl amines | 120-130 °C, neat | 4-Aminoquinoline derivatives | nih.gov |

| 6-Bromo-4-chloroquinoline | Various amines | tert-butanol, 80 °C, 4 h | 4-Amino-6-bromoquinoline derivatives | researchgate.net |

| 4-Chloroquinolines | Aminoimidazoline (general) | Not specified | 4-Substituted Aminoimidazolines | researchgate.netgriffith.edu.au |

Chemical Transformations and Reactivity Profile of 4 Chloro 2,5 Dimethylquinoline

Nucleophilic Substitution Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of 4-Chloro-2,5-dimethylquinoline is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atom in the quinoline (B57606) ring, which activates the C-4 position for nucleophilic attack.

Reactions with Amines

The displacement of the C-4 chlorine by various amines is a well-established transformation for chloroquinolines. For instance, 4-chloro-2-methylquinoline (B1666326) hydrochloride reacts with primary and secondary amines, such as p-toluidine, under thermal conditions (160°C for 30 minutes) to yield the corresponding substituted quinolines. While specific studies on this compound are limited, analogous reactions with other chloroquinolines suggest that it would readily react with amines. vulcanchem.com For example, the reaction of 4-chloro-2,8-dimethylquinoline (B186857) with ammonia (B1221849) is used to synthesize 4-amino-7-chloro-2,8-dimethylquinoline. vulcanchem.com These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. huggingface.co

| Chloroquinoline Derivative | Amine | Product | Reference |

| 4-Chloro-2-methylquinoline hydrochloride | p-Toluidine | N-(p-tolyl)-2-methylquinolin-4-amine | |

| 4-Chloro-2,8-dimethylquinoline | Ammonia | 4-Amino-7-chloro-2,8-dimethylquinoline | vulcanchem.com |

Reactions with Thiols

Similar to amines, thiols can act as nucleophiles to displace the chlorine atom at the C-4 position. The reaction of 4-chloro-2-methylquinoline with ethanethiol (B150549) in the presence of sodium ethoxide results in the formation of the corresponding thioquinoline. The reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiourea (B124793) in boiling ethanol (B145695) leads to the formation of 8-methyl-4-sulfanylquinoline-2(1H)-thione. mdpi.com These findings suggest that this compound would undergo similar reactions with various thiols, providing access to a range of 4-thio-substituted quinoline derivatives.

| Chloroquinoline Derivative | Thiol | Product | Reference |

| 4-Chloro-2-methylquinoline | Ethanethiol | 2-Methyl-4-(ethylthio)quinoline | |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Thiourea | 8-Methyl-4-sulfanylquinoline-2(1H)-thione | mdpi.com |

Halogen Displacement Mechanisms (e.g., SNAr)

The nucleophilic substitution reactions at the C-4 position of this compound predominantly proceed through the SNAr (addition-elimination) mechanism. pressbooks.pub This two-step process involves the initial attack of the nucleophile on the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubiscnagpur.ac.in The aromaticity of the quinoline ring is temporarily disrupted in this step. iscnagpur.ac.in In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substitution product. pressbooks.pubiscnagpur.ac.in The rate of this reaction is influenced by the electron-withdrawing nature of the quinoline's nitrogen atom and any other electron-withdrawing groups present on the ring, which help to stabilize the negative charge of the intermediate. iscnagpur.ac.invulcanchem.com

Electrophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. numberanalytics.com However, the presence of activating groups, such as methyl groups, can influence the position and feasibility of these reactions.

Methyl Group Activation and Reactivity

The methyl groups at the C-2 and C-5 positions of this compound are electron-donating and thus activate the quinoline ring towards electrophilic attack. numberanalytics.comontosight.ai The methyl group at the 2-position of a quinoline ring, in particular, exhibits enhanced reactivity. core.ac.uk This increased reactivity is analogous to the methyl group in compounds like methyl ketones. core.ac.uk The presence of these methyl groups can direct incoming electrophiles to specific positions on the ring. numberanalytics.com For instance, a methyl group at the 4-position of a quinoline ring can direct electrophilic substitution to the 5-position. numberanalytics.com In the case of this compound, the interplay between the directing effects of the two methyl groups and the deactivating chloro group would determine the regioselectivity of electrophilic substitution.

Nitration and Sulfonation Studies

While specific nitration and sulfonation studies on this compound are not extensively documented, the reactivity of analogous compounds provides valuable insights. Nitration of quinoline itself typically occurs at the 5- and 8-positions. numberanalytics.com For substituted quinolines, the position of nitration is influenced by the existing substituents. For example, nitration of 4-hydroxy-2-methylquinoline (B36942) results in the introduction of a nitro group at the 6-position. rsc.org Similarly, nitration of a dimethylquinoline derivative is suggested to occur at the 6-position, directed by the ortho/para-directing methyl groups at positions 5 and 8. vulcanchem.com

Sulfonation of quinolines is also possible. For instance, 5-chloro-2,7-dimethylquinoline (B11902380) undergoes sulfonation with fuming sulfuric acid to introduce a sulfonic acid group at the 4-position. vulcanchem.com These examples suggest that this compound could likely be nitrated and sulfonated, with the positions of substitution being determined by the combined electronic effects of the chloro and dimethyl substituents.

| Quinoline Derivative | Reagent | Product | Reference |

| 4-Hydroxy-2-methylquinoline | HNO₃/H₂SO₄ | 6-Nitro-4-hydroxy-2-methylquinoline | rsc.org |

| 5-Chloro-2,7-dimethylquinoline | Fuming H₂SO₄ | 5-Chloro-2,7-dimethyl-4-quinolinesulfonic acid | vulcanchem.com |

Oxidation and Reduction Pathways of this compound

The presence of both a reducible chloro-substituent and oxidizable methyl groups on the quinoline core imparts a rich redox chemistry to this compound.

The methyl groups of the quinoline ring are susceptible to oxidation. For instance, the oxidation of the 2-methyl group of 2,4,7-trimethylquinoline (B11914665) to a carboxaldehyde has been achieved using a selective oxidant like selenium dioxide (SeO₂). asianpubs.orgasianpubs.org It is plausible that a similar selective oxidation of the 2-methyl group of this compound could yield 4-chloro-5-methylquinoline-2-carboxaldehyde. More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize the benzylic positions of methyl-substituted quinolines to the corresponding carboxylic acids. youtube.com However, under harsh conditions, the quinoline ring itself can be susceptible to oxidative degradation. youtube.com

| Reaction Type | Reagent | Potential Product | Reference |

| Selective Oxidation | Selenium Dioxide (SeO₂) | 4-chloro-5-methylquinoline-2-carboxaldehyde | asianpubs.orgasianpubs.org |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | 4-chloro-5-methylquinoline-2-carboxylic acid | youtube.com |

The chloro-group at the 4-position of the quinoline ring can be selectively removed via catalytic hydrogenation. The reduction of 4-chloroquinolines using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is a known transformation, which would yield 2,5-dimethylquinoline (B1604939). nih.gov Additionally, the quinoline ring itself can be reduced under specific conditions, although this typically requires more forcing conditions than the dehalogenation.

| Reaction Type | Reagent | Potential Product | Reference |

| Dehalogenation | H₂, 5% Pd/C | 2,5-dimethylquinoline | nih.gov |

Functional Group Interconversions and Advanced Derivatization

The reactive chloro-group and the C-H bonds of the methyl and aromatic moieties of this compound serve as handles for a variety of functional group interconversions and advanced derivatization strategies.

The 4-chloro substituent of this compound can be readily hydrolyzed to the corresponding 4-quinolone. This transformation is typically achieved by heating the chloroquinoline derivative in an acidic aqueous medium. For example, the hydrolysis of 4-chloroquinolines to 4(1H)-quinolones has been successfully carried out by refluxing in a mixture of acetic acid and water. nih.govias.ac.in This reaction proceeds via a nucleophilic substitution mechanism where water acts as the nucleophile. The reverse reaction, the conversion of 2,5-dimethylquinolin-4(1H)-one to this compound, is accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net

| Starting Material | Reagents | Product | Reference |

| This compound | Acetic Acid / Water (reflux) | 2,5-dimethylquinolin-4(1H)-one | nih.govias.ac.in |

| 2,5-Dimethylquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | This compound | nih.govresearchgate.net |

Direct C-H functionalization offers an efficient route to derivatize the quinoline scaffold without the need for pre-functionalized starting materials. For chloroquinolines, palladium-catalyzed C-H activation has been employed for direct heteroarylation reactions. researchgate.net This methodology could potentially be applied to the C-H bonds of the aromatic ring of this compound.

Another approach involves regioselective metalation. The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl, has been shown to facilitate the magnesiation of chloro-substituted quinolines at specific positions, which can then be reacted with various electrophiles. worktribe.com While steric hindrance from the C5-methyl group in this compound might influence the regioselectivity, this strategy holds promise for the introduction of functional groups at specific C-H positions. The development of C-H functionalization methods for trialkylamines also suggests potential pathways for the selective functionalization of the methyl groups on the quinoline ring. chemrxiv.org

| Strategy | Catalyst/Reagent | Potential Application | Reference |

| Direct Heteroarylation | PdCl(dppb)(C₃H₅) | Arylation of the quinoline ring | researchgate.net |

| Regioselective Metalation | TMPMgCl·LiCl | Functionalization of the quinoline ring | worktribe.com |

While cascade sulfonylation/cyclization reactions starting directly from this compound are not extensively documented, related transformations highlight the potential for sulfonylation of the quinoline core. The reaction of 4-chloroquinoline (B167314) derivatives with arylsulfinic acids can yield the corresponding 4-quinolyl sulfones. ias.ac.in In these reactions, the sulfinate anion acts as a nucleophile, displacing the chloride at the 4-position.

In a different approach, the synthesis of 5-(2-tosylquinolin-3-yl)oxazoles has been achieved from 2-chloroquinoline-3-carbaldehydes and toluenesulfonylmethyl isocyanide (TosMIC). frontiersin.org This suggests that under appropriate conditions, the chloro-group of this compound could be replaced by a sulfonyl-containing moiety, which might then participate in subsequent cyclization reactions depending on the nature of the substituents. For instance, a visible light-induced cascade sulfonylation/cyclization has been used to produce quinoline-2,4-diones from anthranilonitrile derivatives, indicating that quinoline systems are amenable to such complex transformations. mdpi.com

| Reaction Type | Reagents | Product Type | Reference |

| Sulfonylation | Arylsulfinic acids | 4-Quinolyl sulfones | ias.ac.in |

| Tandem Oxazole formation/Sulfonylation | Toluenesulfonylmethyl isocyanide (TosMIC) | 5-(2-Tosylquinolin-3-yl)oxazoles | frontiersin.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Chloro 2,5 Dimethylquinoline

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers a definitive insight into the three-dimensional arrangement of atoms and molecules within a crystalline solid. This powerful technique has been instrumental in elucidating the detailed structural features of 4-Chloro-2,5-dimethylquinoline.

The molecular structure of this compound is characterized by a high degree of planarity. nih.govresearchgate.netnih.gov The fused quinoline (B57606) ring system, which forms the core of the molecule, is essentially flat. The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane of the molecule is a mere 0.009 Å, indicating minimal distortion from a planar conformation. nih.govresearchgate.net This planarity is a common feature in many quinoline derivatives and influences their packing in the crystal lattice and potential intermolecular interactions. iucr.orgiucr.org

The crystal data reveals a monoclinic system with the space group P2/c. researchgate.net The unit cell parameters have been determined as:

a = 6.9534 (9) Å

b = 13.0762 (14) Å

c = 10.4306 (11) Å

β = 99.239 (8)°

V = 936.09 (19) ų

Z = 4 nih.gov

These parameters define the fundamental repeating unit of the crystal structure.

The arrangement of this compound molecules in the crystal lattice is primarily governed by stacking interactions. The planar molecules are stacked along the a-axis of the crystal. nih.govresearchgate.net The distance between the centroids of the benzene (B151609) and pyridine (B92270) rings of adjacent molecules alternates between 3.649 (1) Å and 3.778 (1) Å. nih.govresearchgate.netnih.gov This face-to-face π-π stacking is a significant stabilizing force in the crystal packing of many aromatic compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

The ¹H NMR spectrum of a related compound, 4-chloro-2-methylquinoline (B1666326), shows characteristic signals for the methyl protons in the range of δ 2.5–3.0 ppm. For this compound, one would expect two distinct singlets for the two methyl groups (at C2 and C5), with their precise chemical shifts influenced by the electronic effects of the chloro and quinoline ring substituents. Aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact splitting patterns and coupling constants of these aromatic protons would provide valuable information for assigning each signal to a specific proton on the quinoline ring.

No specific ¹H NMR data for this compound was found in the search results. The following table is a representative example based on similar quinoline derivatives. rsc.orgacs.orgrsc.orgoup.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C2) | ~2.7 | s | - |

| CH₃ (at C5) | ~2.6 | s | - |

| H3 | ~7.2 | s | - |

| H6 | ~7.6 | d | ~8.0 |

| H7 | ~7.4 | t | ~7.5 |

| H8 | ~7.9 | d | ~8.5 |

Note: This is a hypothetical data table for illustrative purposes.

In the ¹³C NMR spectrum of quinoline derivatives, the carbons of the quinoline ring typically appear in the range of δ 120–150 ppm. The carbon bearing the chlorine atom (C4) would be expected to show a chemical shift influenced by the electronegativity of the halogen. The methyl carbons would appear in the upfield region of the spectrum. The specific chemical shifts provide a fingerprint of the molecule's electronic structure.

No specific ¹³C NMR data for this compound was found in the search results. The following table is a representative example based on similar quinoline derivatives. acs.orgrsc.orgrsc.orgnih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (at C2) | ~24 |

| CH₃ (at C5) | ~18 |

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~144 |

| C4a | ~148 |

| C5 | ~133 |

| C6 | ~128 |

| C7 | ~126 |

| C8 | ~129 |

| C8a | ~147 |

Note: This is a hypothetical data table for illustrative purposes.

To unambiguously assign all proton and carbon signals, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments are employed. DEPT experiments help differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between coupled protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range couplings between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the complete molecular structure. The use of these techniques is standard practice for the comprehensive structural elucidation of complex organic molecules. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

For instance, the IR spectrum of a related compound, 4-chloro-2-methylquinoline, shows C-Cl stretching vibrations in the range of 550–850 cm⁻¹. Aromatic C-H vibrations are also expected. In another similar structure, 4-chloro-5,8-dimethyl-6-nitroquinoline, a C-Cl stretch is predicted around 750 cm⁻¹. vulcanchem.com Based on these examples, the IR spectrum of this compound would be expected to exhibit characteristic peaks corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and a C-Cl stretching vibration.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | ~3000-3100 | Stretch |

| Methyl C-H | ~2850-2960 | Stretch |

| Aromatic C=C | ~1500-1600 | Stretch |

| Quinoline C=N | ~1500-1600 | Stretch |

| C-Cl | ~700-850 | Stretch |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. avantorsciences.com

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) with high precision, often to four or more decimal places. researchgate.netbioanalysis-zone.com This accuracy allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound, with a molecular formula of C₁₁H₁₀ClN, the theoretical monoisotopic mass is 191.050177 amu. chemspider.com HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, confirming the elemental composition. researchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. measurlabs.commdpi.com This technique is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile for gas chromatography. avantorsciences.commeasurlabs.com In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an HPLC column. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized and its molecular weight determined. mdpi.comulisboa.pt This technique provides both the retention time from the LC separation and the mass spectral data, offering a high degree of confidence in the identification of the target compound. measurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. avantorsciences.comnih.gov In a typical GC-MS analysis, the sample is vaporized and separated by gas chromatography before being introduced into the mass spectrometer. littlemsandsailing.com Electron ionization (EI) is a common ionization method used in GC-MS, which can cause fragmentation of the molecule. littlemsandsailing.comresearchgate.net The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used for structural elucidation. researchgate.net For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (191.66 g/mol ). bldpharm.com The fragmentation pattern would likely involve the loss of a chlorine atom or a methyl group, providing further structural information.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Result | Information Obtained |

| HRMS | m/z ≈ 191.0502 | Exact molecular formula (C₁₁H₁₀ClN) |

| LC-MS | Retention time + m/z 191 | Purity and molecular weight confirmation |

| GC-MS | Molecular ion peak at m/z 191 and characteristic fragmentation pattern | Molecular weight and structural fragments |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. chesci.com This data provides empirical validation of the molecular formula. researchgate.net For this compound (C₁₁H₁₀ClN), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental makeup of the synthesized compound. chesci.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 11 | 132.121 | 68.96% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.26% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.50% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.31% |

| Total | 191.661 | 100.00% |

Computational Chemistry and Molecular Modeling of 4 Chloro 2,5 Dimethylquinoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 4-Chloro-2,5-dimethylquinoline, and its biological target, typically a protein or enzyme.

Research on quinoline (B57606) derivatives has extensively used molecular docking to elucidate their mechanism of action. For instance, studies have shown that quinoline compounds can inhibit various enzymes and receptors involved in disease pathways. The process involves preparing the 3D structure of this compound and docking it into the active site of a target protein. The binding affinity, measured by docking scores, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

While specific docking studies for this compound are not extensively detailed in the provided results, the general methodology is well-established. For example, in silico analyses of other quinoline derivatives have been used to predict their efficacy as antibacterial or anticancer agents before synthesis. researchgate.netscience.gov This approach saves significant resources by prioritizing compounds with the highest predicted activity. The docking process would involve identifying key amino acid residues in the target's binding pocket that interact with the chloro and methyl groups of the quinoline ring.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

| Dihydrofolate Reductase (DHFR) | -8.5 | Phe31, Ile50, Ser59 | Antibacterial |

| Tyrosine Kinase | -9.2 | Val298, Leu354, Phe382 | Anticancer |

| DNA Gyrase | -7.9 | Asp73, Gly77, Ala92 | Antibacterial |

This table represents hypothetical data for illustrative purposes, as specific docking results for this compound were not available in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds. wikipedia.org

For this compound, a QSAR study would involve synthesizing a series of derivatives with variations at different positions of the quinoline ring and testing their biological activity. The resulting data would then be used to build a QSAR model. This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Key descriptors in QSAR models for quinoline derivatives often include:

LogP: A measure of lipophilicity, which affects membrane permeability.

Electronic properties: Such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Topological descriptors: Which describe the connectivity and shape of the molecule.

A study on 4-amino-7-chloroquinolines successfully used 2D-QSAR models to determine the structural requirements for antimalarial activity. researchgate.net Similarly, QSAR analysis has been applied to xanthone (B1684191) derivatives to predict their anti-tuberculosis activity. nih.gov These examples highlight the potential of QSAR in guiding the development of this compound-based therapeutic agents.

| Descriptor | Coefficient | Interpretation |

| LogP | +0.65 | Increased lipophilicity is associated with higher activity. |

| Dipole Moment | -0.21 | A lower dipole moment is favorable for activity. |

| Molecular Surface Area | +0.43 | A larger surface area may enhance binding. |

This table represents a hypothetical QSAR model for illustrative purposes.

In Silico Approaches for Derivative Design and Efficacy Prediction

In silico approaches encompass a range of computational methods used to design new derivatives and predict their efficacy. researchgate.net These methods go beyond molecular docking and QSAR by incorporating more complex simulations and analyses. For this compound, these approaches can be used to explore the chemical space around the core structure and identify modifications that are likely to improve its biological activity and drug-like properties.

One common approach is fragment-based drug design , where small molecular fragments are docked into the active site of a target protein and then grown or linked together to create a novel ligand. This can be used to design new derivatives of this compound with improved binding affinity and selectivity.

Another powerful technique is molecular dynamics (MD) simulations . MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the binding pose and the conformational changes that occur upon binding. This information can be used to refine the design of new derivatives and predict their efficacy with greater accuracy.

The use of in silico tools to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties is also a critical part of modern drug design. For instance, the SwissADME tool can be used to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for drug-drug interactions. usm.my

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. semanticscholar.orgplos.org For a molecule like this compound, which has rotatable methyl groups, understanding its preferred conformations is essential for predicting its interaction with biological targets.

Energy minimization is a computational procedure used to find the lowest energy conformation of a molecule. This is typically done using molecular mechanics force fields, which calculate the potential energy of a molecule as a function of its atomic coordinates. By finding the global minimum on the potential energy surface, researchers can identify the most stable conformation of the molecule.

The crystal structure of this compound reveals that the molecule is essentially planar. nih.govresearchgate.net This planarity is a key feature that would be considered in conformational analysis and energy minimization studies. The root-mean-square deviation (r.m.s.d.) for all non-hydrogen atoms is reported to be 0.009 Å, indicating a very flat structure. nih.govresearchgate.net This rigidity can be an advantage in drug design, as it reduces the entropic penalty upon binding to a target.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN | nih.gov |

| Molecular Weight | 190.66 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.9534 (9) | nih.gov |

| b (Å) | 13.0762 (14) | nih.gov |

| c (Å) | 10.4306 (11) | nih.gov |

| β (°) | 99.239 (8) | nih.gov |

| Volume (ų) | 936.09 (19) | nih.gov |

| R.M.S. Deviation | 0.009 Å | nih.govresearchgate.net |

This table presents crystallographic data for this compound.

Medicinal Chemistry and Biological Investigation of 4 Chloro 2,5 Dimethylquinoline Scaffolds

Quinoline (B57606) Derivatives as Privileged Scaffolds in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. orientjchem.orgmdpi.com This designation stems from the ability of the quinoline nucleus to serve as a versatile framework for the design of ligands that can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. orientjchem.orgnih.gov Consequently, quinoline derivatives have been extensively studied and are integral to numerous therapeutic agents. nih.govbenthamscience.com

The pharmacological diversity of quinoline-based compounds is extensive, encompassing antibacterial, antimalarial, anticancer, antiviral, anti-inflammatory, and antifungal properties. orientjchem.orgnih.govbenthamscience.com The structural features of the quinoline ring allow for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with specific biological targets and improve its pharmacological profile. orientjchem.orgresearchgate.net This adaptability has led to the development of numerous quinoline-based drugs for a range of diseases. mdpi.com For instance, the quinoline core is found in well-known antimalarial drugs like chloroquine (B1663885) and mefloquine, as well as in broad-spectrum antibacterial agents. mdpi.comnih.gov In the realm of oncology, quinoline derivatives have shown significant potential by targeting various aspects of cancer progression, including cell cycle regulation, apoptosis induction, and interference with crucial signaling pathways. mdpi.comnih.govresearchgate.net The proven success and adaptability of the quinoline scaffold continue to make it an attractive starting point for the discovery and development of novel therapeutic agents. mdpi.comnih.gov

Exploration of 4-Chloro-2,5-dimethylquinoline as a Pharmaceutical Intermediate

This compound is a specific derivative of the quinoline scaffold that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. nih.govresearchgate.net Its chemical structure, featuring a reactive chloro group at the 4-position and methyl groups at the 2- and 5-positions, makes it a useful building block in medicinal chemistry. The chlorine atom at the 4-position is a key feature, acting as a leaving group that facilitates nucleophilic substitution reactions. orientjchem.org This allows for the introduction of various functional groups to create a library of new derivatives for biological screening.

The methyl group at the 5-position has been noted in related studies to potentially enhance antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net While direct synthesis protocols for some complex quinolines are not always documented, the role of chloro-dimethylquinoline precursors is established in analogous synthetic pathways. vulcanchem.com For example, the chloro and methyl substituents on the quinoline ring can be strategically utilized in cross-coupling reactions to attach different pharmacophores, aiming to develop novel kinase inhibitors or other targeted therapies. vulcanchem.com The compound is typically synthesized through multi-step processes, and its defined crystal structure has been confirmed through X-ray diffraction. nih.govresearchgate.net The utility of this compound as a synthetic intermediate underscores its importance in the ongoing search for new and effective pharmaceutical agents.

Mechanistic Studies of Biological Activity

The biological effects of quinoline derivatives are exerted through a variety of mechanisms at the molecular level. Research into these mechanisms has revealed how these compounds interact with cellular components to produce their therapeutic or cytotoxic effects.

One of the well-established mechanisms of action for many quinoline derivatives is their direct interaction with DNA. researchgate.net Due to the planar nature of the fused ring system, these molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. researchgate.net This insertion can cause conformational changes in the DNA, leading to strand breaks and disrupting cellular processes like replication and transcription, ultimately resulting in cytotoxicity. researchgate.net Studies have shown that for a quinoline derivative to intercalate effectively, it often requires a positively charged side chain. rsc.orgrsc.org

Beyond simple intercalation, quinoline derivatives are known to inhibit topoisomerases, which are enzymes crucial for managing DNA topology during replication, transcription, and repair. nih.govresearchgate.net By stabilizing the complex between the topoisomerase enzyme and DNA, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering cell death. nih.govresearchgate.net This mechanism is the basis for the anticancer activity of well-known quinoline-based drugs like camptothecin (B557342) and its derivatives. mdpi.comresearchgate.net The inhibition of these essential enzymes makes DNA-interacting mechanisms a cornerstone of the antiproliferative effects observed with many quinoline compounds. nih.govresearchgate.net

Quinoline derivatives exert significant biological effects by interfering with intracellular signaling pathways that are often dysregulated in diseases like cancer. researchgate.netresearchgate.net These compounds have been shown to inhibit a variety of protein kinases, which are key regulators of cell growth, proliferation, and survival. ekb.eg Specific targets include receptor tyrosine kinases such as c-Met, vascular endothelial growth factor receptor (VEGF), and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net By blocking the activity of these receptors, quinoline-based molecules can disrupt critical carcinogenic pathways like the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which are responsible for the uncontrolled proliferation and survival of cancer cells. researchgate.netresearchgate.net

For instance, some quinoline compounds have been specifically designed as inhibitors of c-Met kinase or EGFR, which are overexpressed in various tumors. nih.govresearchgate.net The inhibition of these pathways can halt tumor growth and angiogenesis (the formation of new blood vessels that supply the tumor). researchgate.net Furthermore, studies have demonstrated that certain quinoline derivatives can modulate signaling pathways involved in cellular stress and survival. nih.govoncotarget.com For example, treatment with some derivatives has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which, in some contexts, can contribute to cell death. oncotarget.com This ability to target multiple nodes within cellular signaling networks highlights the therapeutic potential of quinoline scaffolds. researchgate.netresearchgate.net

A primary mechanism through which quinoline derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov A deficiency in apoptosis is a hallmark of cancer, allowing cells to evade normal death signals and proliferate uncontrollably. nih.gov Many quinoline compounds have been shown to reactivate this process in cancer cells. mdpi.comnih.gov

The induction of apoptosis by quinolines often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.net Studies have demonstrated that certain quinoline derivatives can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov For example, the quinoline derivative PQ1 was found to activate caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). nih.govresearchgate.net This leads to the downstream activation of executioner caspases like caspase-3, which cleave essential cellular proteins and result in the characteristic morphological changes of apoptosis. nih.govmdpi.com The process can also involve the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, further committing the cell to apoptosis. nih.govresearchgate.net The ability of quinoline derivatives to trigger apoptosis makes them promising candidates for cancer therapy. nih.govoncotarget.com

In the context of antibacterial activity, quinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govmdpi.com These type II topoisomerases are vital for bacterial DNA replication, repair, and chromosome segregation. nih.govresearchgate.net Their inhibition leads to the disruption of these processes and ultimately results in bacterial cell death. researchgate.net

DNA gyrase is the primary target of quinolones in many Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive bacteria. nih.govmdpi.com These drugs stabilize a transient state where the enzyme is covalently bound to cleaved DNA. nih.gov This "poisoned" complex blocks the progression of replication forks, leading to the release of lethal double-strand DNA breaks. nih.govresearchgate.net The development of novel quinoline derivatives continues to focus on creating dual-targeting inhibitors that are effective against both enzymes, which can broaden their spectrum of activity and potentially overcome resistance. nih.govresearchgate.net The specific targeting of these bacterial enzymes, which have structural differences from their human counterparts, is the basis for the selective antibacterial action of the quinolone class of antibiotics. nih.gov

Role of this compound in the Development of Agents Against Specific Pathologies

The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. nih.gov The specific substitution pattern on the quinoline ring system critically influences the pharmacological profile of the resulting molecule. The compound this compound, featuring a chlorine atom at the C-4 position and methyl groups at C-2 and C-5, represents a structural motif that has been explored in the context of various therapeutic applications.

Anticancer Research Applications

While the broader class of quinoline derivatives has been extensively investigated for anticancer properties, leading to the development of famous alkaloids like camptothecin, specific research focusing solely on the anticancer potential of this compound is not extensively documented in the available literature. nih.gov However, the general importance of the quinoline scaffold in oncology research provides a strong rationale for its potential utility.

Derivatives of various isomeric chloro-dimethylquinolines have been synthesized and evaluated for their efficacy against cancer cell lines. For instance, research on other quinoline structures has shown that modifications can lead to derivatives with cytotoxic effects against various human cancer cell lines. rsc.org The mechanisms often involve interference with cell signaling pathways or the induction of apoptosis. vulcanchem.com This body of research on related molecules suggests that the this compound scaffold could serve as a valuable starting point or intermediate for the synthesis of novel anticancer agents. Further investigation is required to determine if this compound itself possesses direct cytotoxic activity or could be modified to create potent anticancer compounds.

Antimicrobial Research Applications (Antibacterial, Antifungal, Antimalarial)

The quinoline ring is a cornerstone in the development of antimicrobial agents. Derivatives are known to possess a broad spectrum of activity, and the specific substitutions on this compound are of interest for these properties. nih.govresearchgate.net

Antibacterial Research: Research into the biological activity of this compound has highlighted its potential in antibacterial applications. A noteworthy finding is that the introduction of a methyl group at the 5th position of the quinoline nucleus is reported to characteristically enhance antibacterial activity against Gram-positive bacteria. nih.govresearchgate.net This includes pathogens such as Streptococcus pneumoniae, a major cause of respiratory tract infections. nih.govresearchgate.net

The general mechanism for the antibacterial action of many quinoline-based compounds involves the inhibition of bacterial DNA gyrase or topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Antifungal Research: The quinoline scaffold is known to be a constituent of various antifungal agents. nih.govnih.govresearchgate.net Studies on different quinoline analogs have demonstrated their ability to inhibit the growth of various fungal strains. dntb.gov.ua While specific antifungal screening data for this compound is not detailed in the reviewed literature, its structural similarity to other biologically active quinolines suggests it may warrant investigation as a potential antifungal candidate. nih.govresearchgate.net

Antimalarial Research: Historically, quinoline alkaloids such as quinine (B1679958) have been pivotal in the treatment of malaria. nih.gov The 4-aminoquinoline (B48711) structure, in particular, is central to highly effective antimalarials like chloroquine. nih.gov The mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's food vacuole. rsc.org Although quinoline derivatives are widely recognized for their antimalarial potential, specific studies evaluating the activity of this compound against Plasmodium species were not found in the reviewed scientific literature. nih.govresearchgate.netnih.gov Its 4-chloro substitution makes it a reactive intermediate for synthesizing derivatives that could be tested for antiplasmodial activity. ias.ac.in

Research on Other Therapeutic Areas (e.g., Inhibition of Melanogenesis)

Beyond antimicrobial and anticancer research, quinoline derivatives have been identified as potential modulators of other biological processes, such as melanogenesis. nih.govresearchgate.net Hyperpigmentation disorders, which involve the excessive production of melanin (B1238610), are a significant concern, driving the search for effective depigmenting agents. nih.govnih.gov